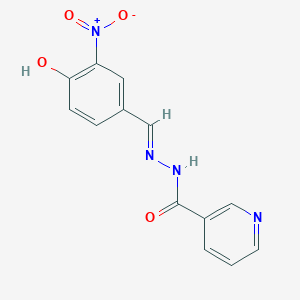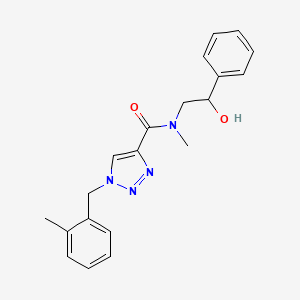
2,4-di-1-piperazinylpyrimidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-di-1-piperazinylpyrimidine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological activities. This compound is a derivative of pyrimidine, which is a heterocyclic organic compound that is commonly found in nucleic acids. The synthesis of 2,4-di-1-piperazinylpyrimidine dihydrochloride has been a subject of interest for many researchers due to its potential applications in drug development.
Mecanismo De Acción
The mechanism of action of 2,4-di-1-piperazinylpyrimidine dihydrochloride is not fully understood, but several studies have suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in disease progression. For example, 2,4-di-1-piperazinylpyrimidine dihydrochloride has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and are often dysregulated in cancer cells.
Biochemical and Physiological Effects:
2,4-di-1-piperazinylpyrimidine dihydrochloride has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. For example, this compound has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation in animal models of disease. However, the exact mechanisms underlying these effects are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-di-1-piperazinylpyrimidine dihydrochloride in lab experiments is its potential to exhibit specific biological activities that may be useful for drug development. However, there are also several limitations associated with the use of this compound. For example, 2,4-di-1-piperazinylpyrimidine dihydrochloride may exhibit cytotoxicity at high concentrations, which can interfere with experimental results. Additionally, the solubility and stability of this compound can be a challenge, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2,4-di-1-piperazinylpyrimidine dihydrochloride. One potential area of investigation is the development of more efficient and scalable synthesis methods for this compound. Additionally, further studies are needed to elucidate the exact mechanisms of action of 2,4-di-1-piperazinylpyrimidine dihydrochloride and to identify specific molecular targets for this compound. Finally, the potential use of 2,4-di-1-piperazinylpyrimidine dihydrochloride as a therapeutic agent for various diseases should be further explored in preclinical and clinical studies.
Métodos De Síntesis
The synthesis of 2,4-di-1-piperazinylpyrimidine dihydrochloride involves the reaction of 2,4-dichloropyrimidine with piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of 2,4-di-1-piperazinylpyrimidine. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product can be optimized by varying the reaction conditions.
Aplicaciones Científicas De Investigación
2,4-di-1-piperazinylpyrimidine dihydrochloride has been extensively studied for its potential biological and pharmacological activities. This compound has been reported to exhibit antitumor, antiviral, and anti-inflammatory properties. Several studies have also investigated the use of 2,4-di-1-piperazinylpyrimidine dihydrochloride as a potential drug candidate for the treatment of various diseases such as cancer, HIV, and Alzheimer's disease.
Propiedades
IUPAC Name |
2,4-di(piperazin-1-yl)pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N6.2ClH/c1-2-15-12(18-9-5-14-6-10-18)16-11(1)17-7-3-13-4-8-17;;/h1-2,13-14H,3-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKLYIMJFLXWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzodioxol-5-yl)-7-chloro-8-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6039108.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B6039109.png)
![2-[(4-chlorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6039117.png)


![3-[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]-5-(2,5-dimethyl-3-furyl)-1,2,4-triazine](/img/structure/B6039150.png)

![1-(6-chloro-3-pyridazinyl)-4-(3,4-dimethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039163.png)

![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B6039180.png)

![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B6039188.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B6039196.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B6039198.png)